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Compound of Interest

Compound Name:
3-Amino-3-(3-

phenoxyphenyl)propanoic acid

Cat. No.: B3114547 Get Quote

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-3-(3-
phenoxyphenyl)propanoic acid, a compound of interest in pharmaceutical and medicinal

chemistry research. As experimental spectra for this specific molecule are not readily available

in public databases, this document leverages foundational principles of spectroscopy and data

from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers a robust framework

for researchers engaged in the synthesis and characterization of novel small molecules.

Molecular Structure and its Spectroscopic
Implications
3-Amino-3-(3-phenoxyphenyl)propanoic acid (C₁₅H₁₅NO₃, Molar Mass: 257.28 g/mol ) is a

β-amino acid featuring a complex aromatic system.[1][2] Its structure comprises a propanoic

acid backbone, an amino group at the chiral center (Cβ), and a 3-phenoxyphenyl substituent.

The presence of various functional groups—a carboxylic acid, a primary amine, an ether

linkage, and two phenyl rings—gives rise to a unique spectroscopic fingerprint, which is crucial

for its unambiguous identification and purity assessment.
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful

tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR

spectrum of 3-Amino-3-(3-phenoxyphenyl)propanoic acid in a common deuterated solvent

like DMSO-d₆ would exhibit distinct signals for each non-equivalent proton.

Expected Chemical Shifts and Splitting Patterns:
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

COOH ~12.0 - 13.0 Broad Singlet 1H

The acidic proton

of the carboxylic

acid is typically

deshielded and

often appears as

a broad signal.

NH₂ ~2.0 - 4.0 Broad Singlet 2H

The chemical

shift of amine

protons can vary

depending on

solvent and

concentration;

they often

appear as a

broad singlet.

Ar-H ~6.8 - 7.5 Multiplet 9H

The nine

aromatic protons

on the two

phenyl rings will

resonate in this

region, with

complex splitting

patterns due to

their various

electronic

environments

and coupling with

each other.

CH (chiral

center)

~4.0 - 4.5 Triplet 1H This proton is

coupled to the

adjacent CH₂

group, resulting
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in a triplet (or a

doublet of

doublets

depending on the

coupling

constants). It is

deshielded by

the adjacent

amino group and

the aromatic ring.

CH₂ ~2.5 - 3.0 Doublet 2H

These protons

are coupled to

the chiral CH

proton, leading to

a doublet. They

are adjacent to

the electron-

withdrawing

carbonyl group.

Protocol for ¹H NMR Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of 3-Amino-3-(3-
phenoxyphenyl)propanoic acid.

Materials:

3-Amino-3-(3-phenoxyphenyl)propanoic acid sample (5-10 mg)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity

NMR tube (5 mm)

Pipettes and vials

NMR Spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the

chosen deuterated solvent in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to an NMR tube. The liquid height should be approximately 4-5 cm.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

Data Acquisition:

Set the appropriate spectral parameters, including the number of scans (e.g., 8-16), pulse

width, and acquisition time.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (5-10 mg)

Dissolve in Deuterated Solvent

Transfer to NMR Tube

Insert Sample into Spectrometer

Lock on Solvent Signal

Shim Magnetic Field

Acquire Spectrum

Fourier Transform

Phase Correction

Calibrate Chemical Shifts

Integrate Signals

 

Sample Preparation

Data Acquisition

Data Processing

Prepare Concentrated Sample

Tune Probe for ¹³C

Set Up Decoupled Experiment
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Fourier Transform
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Spectrometer Setup

Sample Measurement

Final Steps

Clean ATR Crystal

Acquire Background Spectrum

Apply Solid Sample to Crystal

Apply Pressure

Acquire Sample Spectrum

Process Spectrum (BG Subtraction)

Clean Crystal After Use

 

Preparation

Data Acquisition

Data Analysis

Prepare Dilute Solution

Calibrate Mass Spectrometer

Infuse Sample into ESI Source

Optimize Source Parameters

Acquire Spectra (+/- modes)

Identify Molecular Ion

Compare Measured vs. Theoretical Mass
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-3-amino-3-3-phenoxyphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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